molecular formula C10H14FNO B13048637 2-(1-Aminobutyl)-4-fluorophenol

2-(1-Aminobutyl)-4-fluorophenol

Cat. No.: B13048637
M. Wt: 183.22 g/mol
InChI Key: XAMSKXQZFINEJE-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-4-fluorophenol hydrochloride is an organic compound that features a phenol group substituted with an aminobutyl chain and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-4-fluorophenol hydrochloride typically involves the following steps:

    Nitration and Reduction: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group at the para position. This is followed by reduction to convert the nitro group to an amino group.

    Alkylation: The amino group is then alkylated with 1-bromobutane to introduce the aminobutyl chain.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound hydrochloride can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-4-fluorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(1-Aminobutyl)-4-fluoroquinone.

    Reduction: Formation of 2-(1-Butylamino)-4-fluorophenol.

    Substitution: Formation of 2-(1-Aminobutyl)-4-methoxyphenol.

Scientific Research Applications

2-(1-Aminobutyl)-4-fluorophenol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets. The aminobutyl chain can interact with various receptors or enzymes, while the phenol and fluorine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminobutyl)-4-chlorophenol
  • 2-(1-Aminobutyl)-4-bromophenol
  • 2-(1-Aminobutyl)-4-iodophenol

Uniqueness

2-(1-Aminobutyl)-4-fluorophenol hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-(1-aminobutyl)-4-fluorophenol

InChI

InChI=1S/C10H14FNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3

InChI Key

XAMSKXQZFINEJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)O)N

Origin of Product

United States

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